REACTION_CXSMILES
|
[I:1](O)(=O)(=O)=O.[I-:6].[K+].[F:8][C:9]([F:21])([F:20])[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=1>OS(O)(=O)=O>[F:8][C:9]([F:20])([F:21])[C:10]1[CH:11]=[C:12]([I:6])[C:13]([C:16]([F:17])([F:18])[F:19])=[CH:14][C:15]=1[I:1] |f:1.2|
|
Name
|
|
Quantity
|
2.17 mL
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C(F)(F)F)(F)F
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at 70° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (100 mL) and 10% sodium thiosulfate (50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 10% sodium thiosulfate (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from hexane
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=C(C(=C1)I)C(F)(F)F)I)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.24 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |